![molecular formula C16H19NO4 B1383829 Benzoylecgonine-d8 CAS No. 205446-21-5](/img/structure/B1383829.png)
Benzoylecgonine-d8
Overview
Description
Benzoylecgonine-d8 is a stable-labeled internal standard used for the quantification of benzoylecgonine . Benzoylecgonine is the primary metabolite and major biomarker of cocaine . Therefore, its presence in urine can determine cocaine consumption .
Synthesis Analysis
The synthesis of Benzoylecgonine-d8 involves LC/MS/MS methods . These methods are often less complicated than previously employed GC/MS methods because they do not typically require a derivatization step . The extraction method described provides reproducible high recoveries of benzoylecgonine due to unique properties of the Agilent Bond Elut Plexa polymer .Molecular Structure Analysis
The full chemical name of Benzoylecgonine-d8 is 3-Pentadeuterobenzoyloxy-8-trideuteromethyl-8-azabicyclo [3.2.1] octane-2-carboxylic acid . Its molecular weight is 297.38 . The formula is C16H11D8NO4 .Chemical Reactions Analysis
Cocaine hydrolysis to benzoylecgonine occurs enzymatically (in the liver), as well as without catalysts at alkaline pH . The extraction method described in this application note provides reproducible high recoveries of benzoylecgonine due to unique properties of the Agilent Bond Elut Plexa polymer .Physical And Chemical Properties Analysis
Benzoylecgonine-d8 appears as a white to off-white crystalline powder . It has a melting point of over 180 degrees Celsius . The optical rotation is -52 ± 4 (c=1, methanol) .Scientific Research Applications
Forensic Toxicology
Benzoylecgonine-d8 is widely used in forensic toxicology as a reference standard for the quantification of benzoylecgonine, a major urinary metabolite of cocaine. It helps in confirming cocaine use with high precision due to its stability and reliable detection at low concentrations .
Bioanalytical Methods in Plasma
Researchers have developed bioanalytical methods using Benzoylecgonine-d8 to measure cocaine and its metabolites in human plasma. This is crucial for understanding the pharmacokinetics and metabolism of cocaine in the human body .
Electroanalytical Methodology
A study describes the use of Benzoylecgonine-d8 in developing an electroanalytical methodology to quantify benzoylecgonine in synthetic urine samples, which is significant for drug testing and medical research .
Paper Spray Mass Spectrometry
Benzoylecgonine-d8 has been used in paper spray mass spectrometry for rapid drug screening and quantitative analysis of drugs at low levels, which is beneficial for both clinical and forensic applications .
Post-mortem Toxicological Analysis
In post-mortem forensic toxicology, Benzoylecgonine-d8 serves as a key standard for identifying and quantifying cocaine to understand the cause of death and the presence of drugs at the time of death .
Safety And Hazards
Future Directions
Benzoylecgonine-d8 is available as reference material (bulk powder and/or solution) and as calibrated, Ready-to-Use, certified reference material (CRM) . This product is designed for qualitative and quantitative protocols and can be used for forensic, toxicology, research, and other chemical/biochemical analytical applications .
properties
IUPAC Name |
(1R,2R,3S,5S)-3-(2,3,4,5,6-pentadeuteriobenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3,2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGYEFKIHJTNQZ-NZWMRTFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)O)N3C([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylecgonine-d8 | |
CAS RN |
205446-21-5 | |
Record name | 205446-21-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the purpose of using Benzoylecgonine-d8 in the analysis of cocaine and its metabolites?
A1: Benzoylecgonine-d8 is a deuterated analog of benzoylecgonine, a primary metabolite of cocaine. It serves as an internal standard in analytical techniques like LC-MS/MS []. Internal standards are crucial for accurate quantification, correcting for variations during sample preparation and analysis. Since Benzoylecgonine-d8 has a nearly identical chemical structure to benzoylecgonine, it exhibits similar behavior during extraction and ionization, but with a distinct mass difference detectable by mass spectrometry. This allows researchers to accurately determine the concentration of benzoylecgonine in a sample by comparing its signal to the known concentration of the added Benzoylecgonine-d8.
Q2: How does the use of Benzoylecgonine-d8 improve the reliability of drug quantification in hair samples?
A2: Analyzing drugs in hair samples, like in the study using guinea pig hair [], presents unique challenges. Drug concentrations are often low, and the extraction process from hair can be complex and prone to variability. Using Benzoylecgonine-d8 as an internal standard significantly improves the reliability of quantification by:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.